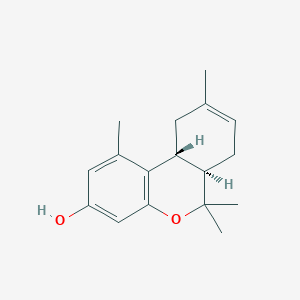
Abn-delta(8)-tetrahydrocannabinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abn-delta(8)-tetrahydrocannabinol is a synthetic cannabinoid compound that has gained significant interest in recent years due to its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), which is the primary psychoactive component of cannabis. However, abn-delta(8)-tetrahydrocannabinol has been found to have distinct biochemical and physiological effects that make it a promising candidate for various research applications.
Mécanisme D'action
Abn-delta(8)-tetrahydrocannabinol acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes. Specifically, it binds to the CB1 and CB2 receptors, which are found throughout the body and play a crucial role in modulating pain, inflammation, and immune function.
Biochemical and Physiological Effects:
Abn-delta(8)-tetrahydrocannabinol has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, protect against oxidative stress, and modulate immune function. Additionally, it has been found to have neuroprotective properties and may help to prevent or treat various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Abn-delta(8)-tetrahydrocannabinol has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in a highly controlled and reproducible manner. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its effects and potential applications. Additionally, it can be difficult to obtain and may be expensive.
Orientations Futures
There are several future directions for research on abn-delta(8)-tetrahydrocannabinol. One area of interest is its potential as an anti-cancer agent. Studies have shown that it may be effective in inhibiting the growth of various types of cancer cells. Additionally, there is interest in its potential as a treatment for neurological disorders such as epilepsy and multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
Abn-delta(8)-tetrahydrocannabinol is synthesized using a multi-step process that involves the conversion of cannabigerol (CBG) to delta(8)-tetrahydrocannabinol (Abn-delta(8)-tetrahydrocannabinol) and subsequent rearrangement to form abn-delta(8)-tetrahydrocannabinol. This synthesis method is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Abn-delta(8)-tetrahydrocannabinol has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. Additionally, it has been shown to have potential as an anti-cancer agent and as a treatment for various neurological disorders such as epilepsy and multiple sclerosis.
Propriétés
Numéro CAS |
114624-39-4 |
|---|---|
Nom du produit |
Abn-delta(8)-tetrahydrocannabinol |
Formule moléculaire |
C17H22O2 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol |
InChI |
InChI=1S/C17H22O2/c1-10-5-6-14-13(7-10)16-11(2)8-12(18)9-15(16)19-17(14,3)4/h5,8-9,13-14,18H,6-7H2,1-4H3/t13-,14-/m1/s1 |
Clé InChI |
XAYRLUBHJAOWEN-ZIAGYGMSSA-N |
SMILES isomérique |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3C)O)OC2(C)C |
SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C |
SMILES canonique |
CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C |
Synonymes |
abn-delta(8)-tetrahydrocannabinol abn-delta(8)-THC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



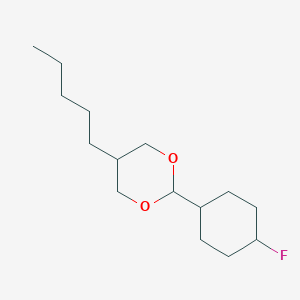
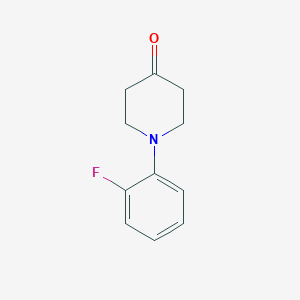
![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
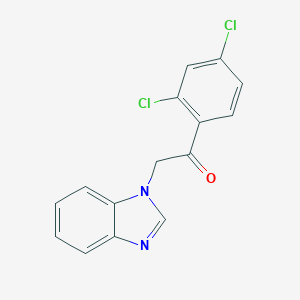
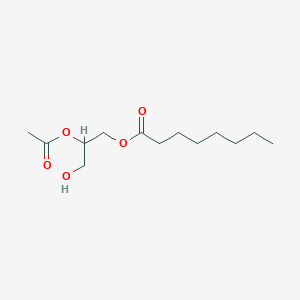
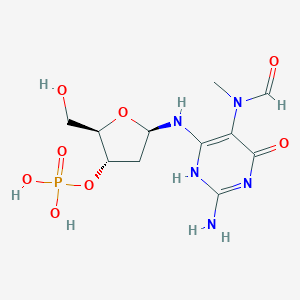
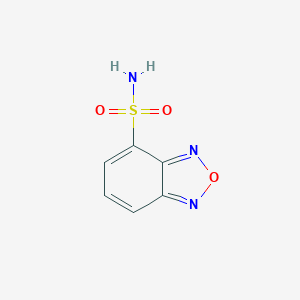
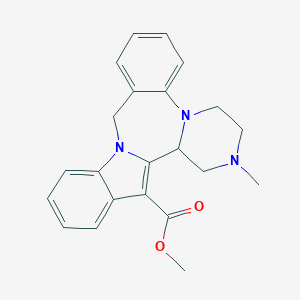
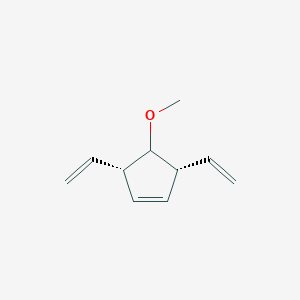
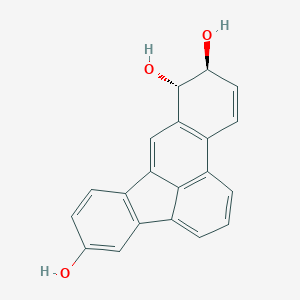
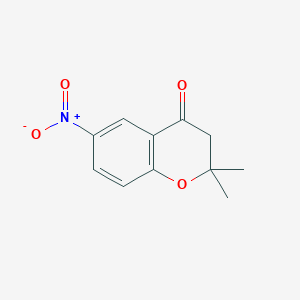
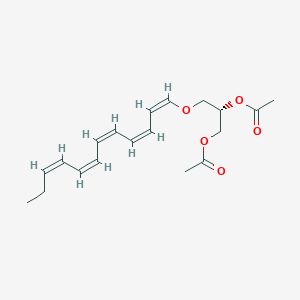
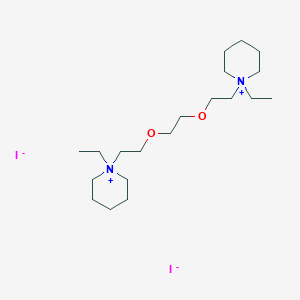
![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)